molecular formula C28H34O6 B12297625 [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

Cat. No.: B12297625
M. Wt: 466.6 g/mol
InChI Key: LPEYMYDYPGRLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate is a synthetic derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate typically involves the esterification of hydrocortisone with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the benzoate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate is widely used in scientific research due to its pharmacological properties. Some applications include:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, adhesion molecules, and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3

InChI Key

LPEYMYDYPGRLBU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Origin of Product

United States

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